4-Amino-2-bromobenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-2-bromobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVYJYVSUDRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-59-4 | |
| Record name | Benzoic acid, 4-amino-2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Functional Group Assignment
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular structure of 4-Amino-2-bromobenzoic acid hydrochloride. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the molecule's constituent bonds. nih.gov
The analysis of related molecules, such as 2-bromobenzoic acid and various aminobenzoic acids, provides a basis for assigning the observed vibrational modes. nih.govresearchgate.net In the solid state, the carboxylic acid group is expected to form hydrogen-bonded dimers, influencing the position of the O-H and C=O stretching bands. The amino group, being protonated in the hydrochloride salt, will exhibit N-H stretching and bending vibrations characteristic of an ammonium (B1175870) salt (-NH3+).
Key vibrational modes for the primary functional groups are anticipated as follows:
Amino Group (as -NH3+) : The N-H stretching vibrations are expected to appear as a broad band in the 3200-2800 cm⁻¹ region.
Carboxylic Acid Group : The C=O stretching vibration of the carboxylic acid is typically a strong band around 1700 cm⁻¹. The O-H stretch gives rise to a very broad band, often overlapping with C-H stretches, in the 3300-2500 cm⁻¹ region. nih.gov
Aromatic Ring : C-H stretching vibrations on the benzene (B151609) ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.
Carbon-Bromine Bond : The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
A detailed assignment of the principal vibrational frequencies, based on studies of analogous compounds like 2-amino-5-bromobenzoic acid, is presented below. nih.gov
Table 1: Assignment of Major Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |
| ~3000-2800 | ν(N-H) | N-H stretching of -NH3+ group |
| ~2700-2500 | ν(O-H) | O-H stretching of COOH group (dimer) |
| ~1700 | ν(C=O) | Carbonyl stretching of COOH group |
| ~1620 | ν(C=C) | Aromatic C=C ring stretching |
| ~1580 | δ(N-H) | N-H bending of -NH3+ group |
| ~1420 | In-plane δ(O-H) | O-H in-plane bending |
| ~1300 | ν(C-N) | C-N stretching |
| ~930 | Out-of-plane δ(O-H) | O-H out-of-plane bending (dimer) |
| ~550 | ν(C-Br) | C-Br stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. By analyzing chemical shifts and coupling constants, the precise connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ammonium protons, and the carboxylic acid proton. The aromatic region will feature three protons on the substituted benzene ring. Their chemical shifts are influenced by the electronic effects of the bromo, amino (ammonium), and carboxyl substituents. The coupling between adjacent protons provides information on their relative positions.
Aromatic Protons : The proton at C3 (ortho to both Br and COOH) is expected to be the most deshielded. The proton at C5 (ortho to the -NH3+) would appear as a doublet of doublets, and the proton at C6 (meta to the -NH3+) would be a doublet.
Ammonium and Carboxyl Protons : The protons of the -NH3+ group would likely appear as a broad singlet due to rapid exchange and quadrupolar relaxation. The carboxylic acid proton is also a singlet and is typically found far downfield (>10 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | > 12 | Singlet (s) | - |
| NH3+ | 7.5 - 8.5 | Broad Singlet (br s) | - |
| H-3 | ~7.9 | Doublet (d) | ~2.0 |
| H-5 | ~7.2 | Doublet of Doublets (dd) | ~8.5, 2.0 |
| H-6 | ~7.8 | Doublet (d) | ~8.5 |
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carboxyl carbon. The chemical shifts are highly dependent on the attached substituent.
Carboxyl Carbon (C7) : This carbon is the most deshielded, appearing around 165-170 ppm.
Aromatic Carbons : The carbon attached to the bromine (C2) will be shifted to a lower field than an unsubstituted carbon. Conversely, the carbon attached to the amino group (C4) will be shielded. The remaining carbons (C1, C3, C5, C6) will have shifts determined by the combined electronic effects of the three substituents. For comparison, the carbons in 4-bromobenzoic acid appear at approximately 132.3, 131.2, 128.8, and 130.1 ppm. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 (C-COOH) | ~132 |
| C2 (C-Br) | ~120 |
| C3 | ~135 |
| C4 (C-NH3+) | ~145 |
| C5 | ~115 |
| C6 | ~130 |
| C7 (COOH) | ~168 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
COSY : A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the signal for H-6 would show a cross-peak with H-5, and H-5 would show cross-peaks with both H-6 and H-3, confirming their connectivity on the aromatic ring.
HSQC/HMBC : An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, further solidifying the assignment of the quaternary carbons (C1, C2, and C4).
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the compound's molecular weight and elemental composition through accurate mass measurement. The exact mass of the free base, 4-Amino-2-bromobenzoic acid, is 214.958176 Da. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this value, and the presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes predictable fragmentation. The fragmentation of carboxylic acids often involves the loss of water (M-18), a hydroxyl radical (M-17), or the entire carboxyl group as COOH (M-45) or CO₂ (M-44). libretexts.orgmiamioh.edu
Key fragmentation pathways for the protonated molecule [M+H]⁺ would likely include:
Loss of Water : [M+H]⁺ → [M+H - H₂O]⁺
Loss of Carbon Monoxide : Following decarboxylation, [M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺
Loss of the Carboxyl Group : [M+H]⁺ → [M+H - HCOOH]⁺
Loss of Bromine : [M+H]⁺ → [M+H - Br]⁺
These fragmentation patterns help to confirm the presence and location of the different functional groups on the aromatic ring. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The amino and carboxyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring.
Based on the spectrum of the parent 4-aminobenzoic acid, which shows absorption maxima around 194 nm, 226 nm, and 278 nm, the title compound is expected to exhibit similar absorption bands. sielc.com The presence of the bromine atom, a halogen substituent, is likely to cause a bathochromic (red) shift of these bands to longer wavelengths. The primary absorption bands are attributed to π → π* transitions within the aromatic system. The spectrum of the related compound ethyl 4-aminobenzoate (B8803810) also shows strong absorption in the UV region, stemming from the para-aminobenzoate fragment. researchgate.net
Solvatochromic Effects on Electronic Transitions
Detailed experimental data regarding the solvatochromic effects on the electronic transitions of this compound are not available in the reviewed scientific literature. Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule.
While studies on related isomers like para-aminobenzoic acid (pABA) and meta-aminobenzoic acid (MABA) have been conducted, these findings cannot be directly extrapolated to 4-Amino-2-bromobenzoic acid due to the different substitution patterns on the benzene ring, which significantly influence the electronic distribution and, consequently, the spectroscopic properties. researchgate.netnih.gov For instance, research on MABA has shown that the meta-substitution can lead to a greater charge transfer character in the first excited electronic state compared to the para-isomer. nih.gov However, without specific experimental measurements for 4-Amino-2-bromobenzoic acid, a quantitative analysis of its solvatochromic behavior remains speculative.
A comprehensive study would involve dissolving this compound in a series of solvents with varying polarities and measuring the corresponding shifts in its UV-Visible absorption maxima. This would allow for the construction of a data table correlating the absorption wavelength with solvent polarity parameters, providing insight into the nature of the electronic transitions and the change in dipole moment upon excitation.
pH-Dependent Spectroscopic Behavior and Isosbestic Point Analysis
Similarly, specific research detailing the pH-dependent spectroscopic behavior and isosbestic point analysis for this compound could not be located in the available scientific literature. Such a study would involve measuring the absorption spectra of the compound in buffered solutions across a wide range of pH values.
As the pH of the solution changes, the protonation state of the amino and carboxylic acid functional groups of 4-Amino-2-bromobenzoic acid would be altered. These changes in molecular structure would lead to shifts in the absorption spectra. For example, studies on other organic molecules have shown that protonated and deprotonated species exhibit distinct absorbance spectra. rsc.org
An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in equilibrium is the same. The presence of one or more isosbestic points in the pH-dependent spectra would indicate a clear equilibrium between two different forms of the molecule (e.g., the protonated and deprotonated forms). ncsu.edu The analysis of these points can be used to determine the pKa value of the compound.
A hypothetical data table for such an analysis would present the absorbance values at various wavelengths for different pH levels, highlighting the isosbestic point(s).
| pH | Wavelength (nm) | Absorbance |
| 2 | ... | ... |
| 4 | ... | ... |
| 6 | ... | ... |
| 8 | ... | ... |
| 10 | ... | ... |
| 12 | ... | ... |
Without experimental data for this compound, a detailed and accurate discussion of its pH-dependent spectroscopic behavior and a definitive isosbestic point analysis cannot be provided.
Computational Chemistry and Theoretical Investigations of 4 Amino 2 Bromobenzoic Acid Hydrochloride
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Selection and Evaluation of Exchange-Correlation Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing halogens and amino groups, hybrid functionals such as B3LYP are commonly employed. These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects.
The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen to adequately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for such systems. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in the orbital shapes to account for bonding. The selection of an appropriate functional and basis set is a critical first step and is often validated by comparing calculated properties with available experimental data for similar known compounds.
Intermolecular Interaction Energy Calculations in Aggregates
In the solid state, molecules of 4-Amino-2-bromobenzoic acid hydrochloride would be expected to form aggregates stabilized by intermolecular interactions such as hydrogen bonding and van der Waals forces. Computational chemistry can be used to calculate the energy of these interactions. The strength of hydrogen bonds, for instance, can be estimated by analyzing the geometry of the interacting molecules and the change in electron density upon complex formation. Understanding these interactions is crucial for predicting crystal packing and solid-state properties.
Electronic Structure and Reactivity Descriptors
DFT calculations provide a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is hypothetical and for illustrative purposes, as specific literature values are unavailable.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the hydrogen atoms of the amino and hydroxyl groups.
Conceptual DFT Descriptors (e.g., chemical hardness, electrophilicity index)
Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity. Descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.
Chemical Potential (μ) is related to the escaping tendency of electrons from a system and is calculated as the average of the HOMO and LUMO energies.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Interactive Data Table: Hypothetical Conceptual DFT Descriptors (Note: The following data is hypothetical and for illustrative purposes, as specific literature values are unavailable.)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Potential (μ) | -4.15 |
| Electrophilicity Index (ω) | 3.67 |
Theoretical Prediction of Spectroscopic Signatures (Vibrational and Electronic)
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational and electronic spectra of molecules. These predictions are crucial for interpreting experimental spectra and understanding the molecule's electronic structure and bonding.
Vibrational Spectroscopy:
Computational models can calculate the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculations involve determining the ground-state geometry of the molecule and then computing the second derivatives of the energy with respect to atomic displacements.
Key vibrational modes for this compound would include:
O-H stretch: from the carboxylic acid group, typically broad and in the high-frequency region (around 3500-3600 cm⁻¹). icm.edu.pl
N-H stretch: from the protonated amino group (-NH3+), also in the high-frequency region.
C=O stretch: from the carboxylic acid, a strong band usually found around 1650-1700 cm⁻¹. icm.edu.pl
C-N stretch: from the amino group.
C-Br stretch: characteristic of the bromine substituent.
Aromatic C-H and C=C stretches: characteristic of the benzene (B151609) ring.
The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov
Interactive Data Table: Predicted Vibrational Frequencies for Analagous Compounds
| Vibrational Mode | 4-Amino-2-chlorobenzoic acid (Calculated, cm⁻¹) icm.edu.pl | 2-bromobenzoic acid (Experimental, cm⁻¹) nih.gov | Expected Range for this compound (cm⁻¹) |
| O-H Stretch | 3695 | ~3500 | 3500-3700 |
| C=O Stretch | 1683 | 1705 | 1670-1710 |
| C-X (Cl/Br) Stretch | 1129-480 | 550-800 | 550-800 |
Electronic Spectroscopy:
Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Time-dependent DFT (TD-DFT) is a common method for this purpose. icm.edu.pl
The electronic spectrum of this compound is expected to be influenced by the π-system of the benzene ring and the electronic effects of the amino, bromo, and carboxylic acid groups. The amino group generally acts as an electron-donating group, while the bromo and carboxylic acid groups are electron-withdrawing. These competing effects will influence the HOMO-LUMO energy gap and the wavelengths of maximum absorption (λmax). Computational studies on similar aminobenzoic acids can provide a reference for the expected electronic transitions.
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can be used to model chemical reactions, map out reaction pathways, and identify transition states. This provides a deeper understanding of reaction mechanisms and kinetics. For this compound, this could involve studying its synthesis, degradation, or its participation in further chemical transformations.
For instance, the synthesis of related N-aryl anthranilic acids has been achieved through copper-catalyzed amination of 2-bromobenzoic acids. nih.gov Computational studies of such a reaction involving this compound could elucidate the role of the catalyst, the energetics of the reaction, and the structure of the transition state.
A typical computational workflow for reaction pathway simulation includes:
Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is the transition state.
Frequency Calculation: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has one imaginary frequency corresponding to the reaction coordinate).
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the correct transition state has been found.
These simulations provide valuable data such as activation energies, which are related to the reaction rate, and can help in optimizing reaction conditions.
pKa Prediction and Acidity Constant Calculations
The acidity of a molecule is quantified by its pKa value. For this compound, there are two main acidic protons: one on the carboxylic acid group and those on the protonated amino group. Computational methods can predict these pKa values with reasonable accuracy.
The prediction of pKa is often based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, usually water. This requires a computational model that can accurately describe the solvated species.
The general approach involves:
Optimizing the geometry of both the protonated (acidic) and deprotonated (conjugate base) forms of the molecule in the gas phase.
Calculating the Gibbs free energy of both species in the gas phase.
Calculating the solvation free energy for both species using a continuum solvation model (like PCM or SMD).
Combining these energies to get the free energy change of the reaction in solution.
Using thermodynamic cycles to relate the calculated free energy change to the pKa value.
For 4-Amino-2-bromobenzoic acid, the pKa values will be influenced by the electronic effects of the substituents. The electron-withdrawing bromo and carboxylic acid groups will increase the acidity (lower the pKa) of the amino group, while the electron-donating amino group will decrease the acidity of the carboxylic acid. The protonation state will also be a key factor. In the hydrochloride form, the amino group is protonated (-NH3+), which will significantly lower the pKa of the carboxylic acid group due to its strong electron-withdrawing nature.
Based on data for p-aminobenzoic acid, which has macroscopic pKa values of 2.4 and 4.9, we can anticipate the pKa values for the 4-amino-2-bromo derivative. stackexchange.com The additional electron-withdrawing bromine atom at the 2-position is expected to lower both pKa values.
Interactive Data Table: Predicted pKa Values and Influencing Factors
| Ionizable Group | Influencing Substituents | Expected Effect on Acidity | Estimated pKa Range |
| Carboxylic Acid (-COOH) | -NH3+ (electron-withdrawing), -Br (electron-withdrawing) | Increase | < 2.4 |
| Ammonium (B1175870) (-NH3+) | -COOH (electron-withdrawing), -Br (electron-withdrawing) | Increase | < 4.9 |
Crystal Engineering and Supramolecular Architecture of 4 Amino 2 Bromobenzoic Acid Hydrochloride
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Crystallographic Parameters: Crystal System, Space Group, Unit Cell Dimensions
A complete crystallographic study of 4-Amino-2-bromobenzoic acid hydrochloride would begin with the determination of its fundamental crystallographic parameters. These parameters define the crystalline lattice and the symmetry within the crystal.
For comparison, the related compound, 4-amino-2-chlorobenzoic acid, crystallizes in the monoclinic crystal system. nih.govresearchgate.net It is plausible that this compound could adopt a similar or different crystal system depending on the influence of the larger bromo substituent and the presence of the hydrochloride salt on the crystal packing.
A hypothetical data table for the crystallographic parameters of this compound, which would be obtained from an SCXRD experiment, is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 15.2 |
| c (Å) | e.g., 7.8 |
| α (°) | 90 |
| β (°) | e.g., 105.3 |
| γ (°) | 90 |
| Volume (ų) | Calculated from cell dimensions |
| Z | e.g., 4 |
Analysis of Hydrogen Bonding Networks and Their Directionality
Hydrogen bonds are among the most critical interactions in determining the supramolecular architecture of organic molecules. In this compound, the protonated amino group (–NH₃⁺) and the carboxylic acid group (–COOH) are excellent hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atoms of the carboxylic acid are strong hydrogen bond acceptors. The bromine atom can also act as a weak hydrogen bond acceptor.
Investigation of π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent 4-Amino-2-bromobenzoic acid molecules can significantly contribute to the stability of the crystal structure. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the benzene (B151609) rings. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the aromatic ring can influence the nature and strength of these π-π stacking interactions. researchgate.net
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering, particularly in the pharmaceutical industry, as different polymorphs can exhibit different physical properties. Studies on related aminobenzoic acids have revealed the existence of multiple polymorphic forms. researchgate.netrsc.org A thorough investigation of this compound would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another powerful tool in crystal engineering. nih.govnih.gov By selecting appropriate co-formers that can interact with the functional groups of this compound through hydrogen bonding or other non-covalent interactions, it may be possible to design new solid forms with tailored properties.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. doi.orgnih.govnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of the close contacts between neighboring molecules.
A Hirshfeld surface analysis of this compound would provide a two-dimensional "fingerprint" plot that summarizes the types and relative contributions of different intermolecular interactions. For instance, it could quantify the percentage of the surface involved in hydrogen bonds (N-H⋯Cl, O-H⋯Cl, N-H⋯O), halogen bonds (C-Br⋯O), and π-π stacking interactions. This quantitative data is invaluable for a deeper understanding of the forces driving the crystal packing.
Correlation Between Crystal Structure and Macroscopic Properties
The arrangement of molecules in the solid state directly influences the macroscopic properties of the material. For instance, the presence of extensive hydrogen bonding networks and strong π-π stacking interactions can lead to higher melting points and greater mechanical stability.
The optical properties of a material are also intrinsically linked to its crystal structure. The way molecules are packed can affect the absorption and emission of light. While specific data for this compound is not available, studies on related compounds have explored the relationship between their crystal structures and optical properties. A detailed crystallographic analysis would be the first step in understanding and potentially tuning the macroscopic properties of this compound for specific applications.
Chemical Reactivity and Advanced Derivatization Strategies
Reactions Involving the Aromatic Amino Group
The amino group in 4-Amino-2-bromobenzoic acid hydrochloride is a key site for a variety of chemical modifications, including amidation, imine formation, and diazotization reactions.
The aromatic amino group of 4-Amino-2-bromobenzoic acid can readily undergo acylation with carboxylic acids, acyl halides, or esters to form amide bonds. This transformation is fundamental in peptide synthesis and the creation of various other complex organic molecules. The reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. bachem.com
Common coupling reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. bachem.compeptide.com Phosphonium salts, for instance, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for promoting amide bond formation. bachem.com
The general scheme for the amidation reaction is as follows:
General Amidation Reaction
| Reactant 1 | Reactant 2 | Coupling Reagent | Product |
|---|
This reaction is crucial in medicinal chemistry for the synthesis of molecules with potential biological activity. uantwerpen.be The formation of the amide bond introduces a new functional group and can significantly alter the parent molecule's physical and chemical properties.
The primary aromatic amino group of 4-Amino-2-bromobenzoic acid can condense with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
The synthesis of Schiff bases from 4-aminobenzoic acid and various carbonyl compounds has been well-documented. rjptonline.orgasianpubs.orgsemanticscholar.org For example, reacting 4-aminobenzoic acid with substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid yields the corresponding (E)-4-(substituted-benzylideneamino)benzoic acid derivatives. asianpubs.org Similarly, reactions with ketones like acetone (B3395972) can also produce the corresponding imines. rjptonline.org
Examples of Schiff Base Formation with 4-Aminobenzoic Acid Derivatives
| Amine Reactant | Carbonyl Reactant | Product |
|---|---|---|
| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | (E)-4-(3-Nitrobenzylidenamino)benzoic acid asianpubs.org |
| 4-Aminobenzoic acid | 2-Hydroxybenzaldehyde | (E)-4-(2-Hydroxybenzylidenamino)benzoic acid asianpubs.org |
| 4-Aminobenzoic acid | Acetaldehyde | 4-(ethylideneamino)benzoic acid rjptonline.org |
These imine derivatives are valuable intermediates in organic synthesis and have been investigated for their biological activities. semanticscholar.orgresearchgate.net
The aromatic amino group of 4-Amino-2-bromobenzoic acid can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgscirp.org
The resulting diazonium salt is a highly versatile intermediate that can undergo various subsequent reactions. One of the most significant applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are widely used as dyes. slideshare.netunb.ca
The general process for the synthesis of an azo dye starting from an aromatic amine is a two-step reaction. unb.ca The first step is the formation of the aromatic diazonium ion, and the second step is the coupling of the diazonium salt with a suitable aromatic compound. unb.ca For instance, the diazotization of p-aminobenzoic acid (PABA) and subsequent coupling with activated methylene (B1212753) compounds has been demonstrated to yield substituted arylazo compounds. questjournals.org
General Steps for Azo Dye Synthesis
| Step | Process | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | 4-carboxy-3-bromobenzenediazonium chloride |
This reactivity provides a pathway for synthesizing a wide array of colored compounds with potential applications in various industries.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another key site for chemical modification, allowing for esterification and conversion to more reactive acyl derivatives.
The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.net This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net For example, the synthesis of benzocaine (B179285) involves the Fischer esterification of para-aminobenzoic acid (PABA) with ethanol (B145695) and a sulfuric acid catalyst. researchgate.net
The regioselectivity of esterification in a molecule like 4-Amino-2-bromobenzoic acid is generally high for the carboxylic acid group, as the amino group is significantly less nucleophilic under the acidic conditions required for this reaction due to its protonation.
Typical Fischer Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Ester derivatives are often used as protecting groups for the carboxylic acid functionality or to enhance the lipophilicity of a molecule, which can be important in pharmaceutical applications.
The carboxylic acid group can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmemcode.com The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.comyoutube.com
This two-step process provides a versatile method for the synthesis of esters, amides, and acid anhydrides under milder conditions than direct reactions with the carboxylic acid. The high reactivity of the acyl chloride allows for reactions with less reactive nucleophiles. youtube.com
Reactions of the Derived Acyl Chloride
| Nucleophile (Nu-H) | Product |
|---|---|
| R'-OH (Alcohol) | Alkyl 4-amino-2-bromobenzoate (Ester) memcode.com |
| R'₂NH (Amine) | N,N-dialkyl-4-amino-2-bromobenzamide (Amide) |
| H₂O (Water) | 4-Amino-2-bromobenzoic acid (Carboxylic acid) memcode.com |
This pathway is particularly useful when the desired nucleophile is not stable under the harsh conditions of Fischer esterification or direct amidation.
Reactivity of the Aryl Bromide Substituent
The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubmasterorganicchemistry.com
In the case of 4-Amino-2-bromobenzoic acid, the substituents have conflicting effects on its reactivity towards SNAr:
The amino group (-NH2) at the 4-position is a strong electron-donating group, which increases the electron density of the ring and deactivates it for nucleophilic attack.
The carboxylic acid group (-COOH) at the 1-position is an electron-withdrawing group. However, it is positioned meta to the bromine leaving group and therefore cannot stabilize the Meisenheimer intermediate through resonance, offering only a weaker inductive stabilization. libretexts.org
The bromo group (-Br) itself is the leaving group. In SNAr reactions, the carbon-halogen bond is broken in the fast second step, so the bond strength has less influence on the reaction rate compared to the stability of the intermediate. The typical reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions, because the electronegativity of the halogen is more important in activating the ring for the initial nucleophilic attack. masterorganicchemistry.comyoutube.com
Given the presence of the deactivating amino group and the lack of ortho/para EWG stabilization, 4-Amino-2-bromobenzoic acid is generally not a suitable substrate for traditional SNAr reactions under standard conditions. In its hydrochloride form, the protonated amino group (-NH3+) becomes a powerful electron-withdrawing group. This group is ortho to the bromine atom, which would theoretically activate the ring towards nucleophilic attack. However, the strongly acidic conditions required to maintain the protonated state are often incompatible with the basic nucleophiles used in SNAr reactions. Consequently, nucleophilic aromatic substitution is not a commonly employed strategy for the derivatization of this compound.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Metal-catalyzed cross-coupling reactions provide a far more effective and versatile strategy for modifying the aryl bromide position of 4-Amino-2-bromobenzoic acid. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. nobelprize.org Aryl bromides are common and effective substrates for this transformation.
The catalytic cycle generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Amino-2-bromobenzoic acid derivative, forming a Pd(II) complex. nobelprize.org
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires the presence of a base.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
While specific studies on 4-Amino-2-bromobenzoic acid are not prevalent, extensive research on other bromobenzoic acids demonstrates the feasibility and general conditions for such transformations. These reactions are often performed in aqueous media, enhancing their environmental compatibility. rsc.org
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl2(NH2CH2COOH)2 | K2CO3 | Water | High Yield | rsc.org |
| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular Catalyst (Ad-L-PdCl2⊂dmβ-CD) | - | Water-Organic Mixture | >98% | rsc.org |
| 3-Bromobenzoic acid | Various Arylboronic acids | PdCl2(NH2CH2COOH)2 | K2CO3 | Water | High Yield | rsc.org |
Sonogashira Coupling
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent. organic-chemistry.org The reaction is known for its reliability and ability to be performed under mild, often room-temperature, conditions. wikipedia.org
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle : Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.
Copper Cycle : The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.
Aryl bromides are suitable substrates for Sonogashira couplings, though they are generally less reactive than the corresponding aryl iodides. wikipedia.org The development of copper-free Sonogashira protocols has expanded the reaction's utility and addressed some of the drawbacks associated with the classic system, such as the homocoupling of alkynes. nih.gov
| Aryl Halide Type | Alkyne Type | Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | Terminal Alkynes | Pd(acac)2 / Hydrazone ligand / CuI | K3PO4 | DMSO | Effective for aryl bromides at low palladium loadings. | organic-chemistry.org |
| Aryl Halides | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh3)4) / CuI | Amine (e.g., Et3N, Et2NH) | Amine or DMF | Classic conditions, typically run under mild temperatures. | wikipedia.orgorganic-chemistry.org |
| Aryl Halides | Terminal Alkynes | Pd(OAc)2 / Promoter (e.g., 4-Aminobenzoic acid) | - | - | Example of a copper and amine-free system. | nih.gov |
Electrochemical Behavior and Redox Transformations
The electrochemical behavior of this compound is primarily governed by the electroactive amino and carboxylic acid groups. Cyclic voltammetry (CV) is a powerful technique used to study such redox processes. mdpi.com
Studies on related aminobenzoic acids (ABAs), particularly 4-aminobenzoic acid (4-ABA), show that these compounds can undergo oxidative electropolymerization. mdpi.com The process is typically initiated by the irreversible oxidation of the monomer. nih.gov In the case of ABAs, the oxidation likely begins at the amino group to form a cation radical. nih.gov This reactive intermediate can then couple with other monomers to form a conductive polymer film on the electrode surface. uc.pt
Upon repeated potential scans, the resulting polymer film often exhibits its own quasi-reversible redox behavior, indicated by the appearance of new anodic and cathodic peaks in the cyclic voltammogram. mdpi.comnih.gov The electrochemical characteristics, such as the oxidation potential, are sensitive to factors like pH, as proton transfer often accompanies the electron transfer steps. mdpi.com
For 4-Amino-2-bromobenzoic acid, a similar electrochemical profile is expected:
Initial Oxidation : An initial irreversible anodic peak corresponding to the oxidation of the amino group to form a radical cation. The potential at which this occurs will be influenced by the electronic effects of the ortho-bromo and para-carboxyl substituents.
Electropolymerization : Subsequent reactions of the radical cation can lead to the formation of a polymer film, poly(4-amino-2-bromobenzoic acid), on the electrode surface. The growth of this film is often self-limiting as the conductive polymer can passivate the electrode. uc.pt
Polymer Redox Activity : The formed polymer would likely display quasi-reversible redox peaks at potentials different from the initial monomer oxidation.
Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are also used to characterize the electron transfer properties of the modified electrodes, confirming the formation and conductivity of the polymer layer. nih.govnih.gov
| Compound | Technique | Observed Process | Key Findings | Reference |
|---|---|---|---|---|
| 4-Aminobenzoic acid (p-ABA) | Cyclic Voltammetry | Oxidative Electropolymerization | Shows an irreversible oxidation step around 1.0 V (vs. Ag/AgCl in pH 2.0 buffer), corresponding to cation radical formation. A quasi-reversible redox pair appears on subsequent scans. | nih.gov |
| 2-, 3-, and 4-Aminobenzoic acids | Cyclic Voltammetry | Electropolymerization | The first anodic peak (insulating to conducting transition) is shifted to higher potentials compared to aniline. Film growth suggests formation of oligomers. | uc.pt |
| 4-Aminobenzoic acid (4-ABA) | CV and EIS | Sensor Fabrication | Poly(4-ABA) films are effective in electron transfer and can be used to create voltammetric sensors. | mdpi.comnih.gov |
Applications As a Key Building Block in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules and Heterocycles
The specific substitution pattern of 4-amino-2-bromobenzoic acid makes it an ideal starting material for the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceuticals and biologically active compounds. The amino and carboxylic acid groups can participate in cyclization reactions, while the bromine atom offers a reactive site for cross-coupling reactions.
Substituted aminobenzoic acids are well-established precursors for the synthesis of quinazolinones, a class of fused heterocycles with a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The general synthesis involves the reaction of an aminobenzoic acid with reagents like formamide (B127407) or isocyanates. researchgate.net By using 4-amino-2-bromobenzoic acid, chemists can introduce a bromine atom into the quinazolinone skeleton, which can be used for further structural diversification or to modulate the biological activity of the final compound.
Furthermore, related isomers such as 4-amino-3-bromobenzoic acid have been explicitly used as intermediates in the synthesis of other important heterocycles like sulfonamides and benzothiazines. nih.govresearchgate.net This highlights the utility of the aminobromobenzoic acid scaffold in constructing complex, medicinally relevant molecules. The presence of the reactive bromine and amino groups allows for sequential reactions to build these intricate structures.
Design and Development of Functionalized Materials
The distinct functional groups of 4-amino-2-bromobenzoic acid hydrochloride enable its use in materials science for creating surfaces and polymers with tailored properties.
Covalent Surface Modification and Film Fabrication
Covalent modification of surfaces is crucial for developing advanced sensors, electrodes, and biocompatible materials. Aromatic amines are known to form stable covalent bonds with carbon surfaces, such as glassy carbon electrodes (GCEs), through electrochemical oxidation. acs.orgdatapdf.com The non-brominated analog, 4-aminobenzoic acid, has been successfully grafted onto GCEs. acs.orgdatapdf.com In this process, the amino group forms a carbon-nitrogen bond with the surface, leaving the carboxylic acid group exposed. This exposed acidic functionality can then be used to create a negatively charged surface, which serves as a foundation for the layer-by-layer electrostatic assembly of positively charged species, such as polyoxometalates, to fabricate multilayer films. acs.orgdatapdf.com
By extension, 4-amino-2-bromobenzoic acid can be used in a similar fashion to create functionalized surfaces. The presence of the bromine atom would not only influence the electronic properties of the modified surface but also provide an additional reactive handle for subsequent orthogonal chemical modifications, further enhancing the complexity and functionality of the fabricated films.
Incorporation into Polymer Architectures and Supramolecular Assemblies
Amino acids and their derivatives are fundamental monomers for the synthesis of polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. A US patent details a process for preparing poly-p-aminobenzoic acid, a thermally resistant aromatic polyamide, from p-aminobenzoyl chloride hydrochloride. google.com The patent explicitly states that ring-substituted derivatives, including those with halogen radicals such as 3-bromo-4-aminobenzoyl chloride hydrochloride, are suitable monomers for this polymerization. google.com
This directly supports the application of this compound as a monomer for producing specialized polyamides. The incorporation of a bromine atom into the polymer backbone is a well-known strategy to impart specific properties, such as:
Flame Retardancy: Brominated compounds are widely used as flame retardants.
Modified Solubility: The halogen atom can alter the polymer's solubility in various organic solvents.
Increased Refractive Index: Incorporation of heavy atoms like bromine can increase the refractive index of the polymer, an important property for optical applications.
Role as an Intermediate in the Production of Structurally Related Benzoic Acid Derivatives
4-Amino-2-bromobenzoic acid serves as a valuable intermediate for the synthesis of more complex, polysubstituted benzoic acid derivatives. The reactivity of the bromine atom, particularly its susceptibility to transition metal-catalyzed cross-coupling reactions, is key to its utility.
A prime example is the synthesis of N-aryl anthranilic acids, which are important intermediates for several non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. nih.gov Research has shown that 2-bromobenzoic acids can undergo copper-catalyzed amination with various anilines to regioselectively form N-aryl anthranilic acids. nih.gov This reaction specifically targets the C-Br bond ortho to the carboxylic acid, demonstrating a robust method for creating more elaborate benzoic acid structures. Applying this methodology to 4-amino-2-bromobenzoic acid would allow for the synthesis of a variety of 4-amino-N-aryl anthranilic acid derivatives, expanding the library of potential drug candidates.
Utility in Advanced Analytical Methodologies through Derivatization for Enhanced Detection
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to improve the detection and separation of analytes. nih.gov While there is no direct literature describing the use of this compound as a derivatizing agent, its structure contains features that are highly desirable for such applications.
Reagents containing bromine are particularly useful in mass spectrometry because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. This creates a characteristic M/M+2 isotopic pattern in the mass spectrum, which serves as a clear and easily identifiable signature for any molecule tagged with the reagent. This principle has been demonstrated with other brominated derivatizing agents used to analyze organic acids. The presence of the amino group in 4-amino-2-bromobenzoic acid would allow it to be readily coupled to analytes containing carboxylic acids or activated carbonyls, suggesting its potential utility for enhancing their detection and identification in complex biological samples.
Contributions to Agrochemical and Dyestuff Research and Development
Aminobenzoic acid derivatives are foundational components in the synthesis of both agrochemicals and dyes. The isomer 2-amino-4-bromobenzoic acid is noted as an important intermediate for these industries. medchemexpress.com The amino group is a key functional handle for building larger molecular structures.
In dyestuff chemistry, primary aromatic amines are precursors to azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves a diazotization reaction (conversion of the amino group to a diazonium salt), followed by a coupling reaction with an electron-rich aromatic compound. 4-Amino-2-bromobenzoic acid is a suitable candidate for this process. The resulting azo dye would have its color (chromophore) and other properties, such as lightfastness, modulated by the bromo and carboxylic acid substituents on the phenyl ring. Indeed, 4-aminobenzoic acid itself is used to create azo dyes. nih.gov Furthermore, diaminobenzoic acid derivatives are patented as precursors for oxidative hair and textile dyes, underscoring the importance of the aminobenzoic acid scaffold in the colorant industry. google.com The synthesis of the historic dye Tyrian purple (6,6'-dibromoindigo) also involves halogenated aromatic precursors, further linking the structural motifs found in 4-amino-2-bromobenzoic acid to the field of dye chemistry. researchgate.net
Mechanistic Investigations and Reaction Kinetics of 4 Amino 2 Bromobenzoic Acid Hydrochloride Transformations
Elucidation of Reaction Pathways Using Spectroscopic and Computational Approaches
The elucidation of reaction pathways for derivatives of 4-Amino-2-bromobenzoic acid hydrochloride relies heavily on a synergistic combination of advanced spectroscopic techniques and computational modeling. These tools provide insights into the molecular structure of reactants, intermediates, transition states, and products, which are essential for constructing a complete mechanistic picture.
Spectroscopic Approaches:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for real-time monitoring of chemical reactions. mt.commt.com By tracking the vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products and intermediates as the reaction progresses. nih.gov For a transformation of 4-Amino-2-bromobenzoic acid, one could monitor the characteristic stretches of the amine (N-H), carboxylic acid (C=O and O-H), and carbon-bromine (C-Br) bonds. For instance, in an N-acylation reaction, the disappearance of the primary amine N-H stretches and the appearance of a new amide C=O band would be indicative of reaction progress. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for structural characterization of stable species in a reaction mixture. By taking samples at various time points, NMR can help identify intermediates that accumulate to detectable concentrations. For this compound, the chemical shifts of the aromatic protons are sensitive to changes in substitution, which can be used to track the transformation of the molecule. rsc.org Advanced NMR techniques, such as 2D-NMR (COSY, HSQC), can further help in unambiguously assigning the structure of complex products or intermediates.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations have become a cornerstone of mechanistic chemistry, allowing for the theoretical investigation of reaction profiles. researchgate.net Researchers can model the geometries and energies of reactants, intermediates, and transition states, providing a detailed energy landscape of the reaction pathway. uou.ac.in For a potential reaction such as a Suzuki-Miyaura cross-coupling at the C-Br position, DFT could be used to calculate the activation energies for key steps like oxidative addition and reductive elimination, helping to predict the most likely mechanism. libretexts.org Furthermore, DFT can be used to predict spectroscopic data (like IR frequencies and NMR chemical shifts), which can then be compared with experimental results to validate the proposed structures of transient species. orgchemres.org Studies on related aminobenzoic acid isomers have used DFT to determine preferred protonation sites (amine vs. carbonyl oxygen), a critical factor in understanding the reactivity of the hydrochloride salt in different environments. fu-berlin.de
Kinetic Studies of Key Synthetic Steps and Transformation Rates
Kinetic studies quantify the rates at which chemical reactions occur, providing valuable information about the factors that influence reaction speed and efficiency. For transformations involving this compound, understanding the kinetics is key to optimizing reaction conditions such as temperature, concentration, and catalyst loading.
A fundamental tool in the kinetic analysis of substituted aromatic compounds is the Hammett equation . wikipedia.org This equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. slideshare.netlibretexts.org The equation is given by:
log (k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (benzoic acid).
σ (sigma) is the substituent constant , which depends on the electronic properties (electron-donating or electron-withdrawing) and position (meta or para) of the substituent.
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. viu.caviu.ca
For 4-Amino-2-bromobenzoic acid, the substituents of interest are the para-amino group (-NH₂) and the ortho-bromo group (-Br). While the standard Hammett equation does not typically account for ortho substituents due to steric effects, the electronic influence of the para-amino group can be analyzed. The -NH₂ group is a strong electron-donating group (σ < 0), which would be expected to decrease the rate of reactions where negative charge builds up near the aromatic ring in the transition state (ρ > 0), such as nucleophilic aromatic substitution. Conversely, it would accelerate reactions where a positive charge develops (ρ < 0). The bromo substituent is electron-withdrawing via induction but electron-donating via resonance.
Kinetic analysis of a specific reaction, such as the Suzuki-Miyaura coupling, can be performed by monitoring the concentration of the reactant or product over time. A study on the Suzuki coupling of various aryl bromides, including electron-rich 4-bromoaniline, demonstrated how the electronic nature of the substituent affects reaction rates. researchgate.net Reactions involving electron-withdrawing groups on the aryl bromide were generally faster than those with electron-donating groups, a finding consistent with the oxidative addition step being rate-limiting. researchgate.netresearchgate.net
A hypothetical kinetic dataset for a generic transformation of para-substituted bromobenzenes could be presented as follows to illustrate the Hammett relationship:
| Substituent (X) in p-Br-C₆H₄-X | Substituent Constant (σ_p) | Observed Rate Constant (k, s⁻¹) | log(k/k₀) |
|---|---|---|---|
| -NO₂ | 0.78 | 3.5 x 10⁻³ | 0.84 |
| -Br | 0.23 | 8.0 x 10⁻⁴ | 0.20 |
| -H | 0.00 | 5.0 x 10⁻⁴ | 0.00 |
| -CH₃ | -0.17 | 2.8 x 10⁻⁴ | -0.25 |
| -NH₂ | -0.66 | 9.5 x 10⁻⁵ | -0.72 |
This table is illustrative. k₀ is the rate constant for bromobenzene (B47551) (X = -H). A plot of log(k/k₀) versus σ_p would yield a straight line with a slope equal to ρ, providing insight into the reaction mechanism.
Rational Design and Optimization of Catalytic Systems for Specific Reactions
The transformation of aryl halides like this compound often requires a catalyst to proceed efficiently. The rational design of these catalytic systems involves selecting the appropriate metal, ligand, base, and solvent to maximize yield and selectivity while minimizing reaction time and temperature.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound. libretexts.org The performance of the palladium catalyst is highly dependent on the phosphine (B1218219) ligand used. science.govnih.gov Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and RuPhos, have been shown to be highly effective for the coupling of challenging substrates, including electron-rich aryl bromides. nih.gov The rational design process involves:
Metal Center: Palladium(0) is the active species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. Bulky ligands promote the reductive elimination step, while electron-rich ligands accelerate the oxidative addition step. nih.gov
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step. The choice of solvent (e.g., THF, dioxane, water) affects the solubility of reagents and the stability of the catalyst. rsc.orgrsc.org
Copper-Catalyzed Amination Reactions: The Ullmann condensation, a copper-catalyzed C-N bond formation reaction, is another relevant transformation. Modern protocols often use a combination of copper(I) and copper(0) or copper nanoparticles as the catalyst. orgchemres.orgorganic-chemistry.org Optimization of these systems involves:
Catalyst System: A mix of Cu powder and Cu₂O has proven effective for the amination of 2-bromobenzoic acids, avoiding the need for protecting the carboxylic acid group. organic-chemistry.orgnih.gov
Ligand/Additive: While some Ullmann-type reactions are ligandless, others benefit from the addition of ligands like amino acids or diamines to stabilize the copper catalyst and improve solubility. rsc.org
Reaction Conditions: The choice of base and solvent is critical. For instance, K₂CO₃ in a high-boiling polar aprotic solvent like 2-ethoxyethanol (B86334) is often effective. nih.gov
The optimization process is often systematic, varying one parameter at a time (e.g., ligand, base, temperature) to find the conditions that give the highest yield and selectivity.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | None | K₂CO₃ | Toluene/H₂O | <10 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 95 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 97 |
This table illustrates how ligand choice dramatically impacts the efficiency of a cross-coupling reaction, based on general findings in the literature. nih.govnih.gov This systematic approach to catalyst design and optimization is essential for developing robust and efficient synthetic methods for compounds like this compound.
Future Research Directions and Emerging Paradigms for 4 Amino 2 Bromobenzoic Acid Hydrochloride
Exploration of Novel, Sustainable Synthetic Routes and Methodologies
Traditional synthetic methods are increasingly being re-evaluated through the lens of green chemistry and sustainability. Future research into the synthesis of 4-Amino-2-bromobenzoic acid hydrochloride and its derivatives will likely prioritize the development of more environmentally benign and efficient processes.
Key areas of exploration include:
Advanced Catalysis: While copper-catalyzed amination procedures for 2-bromobenzoic acids represent a significant advancement, future work could focus on developing catalysts based on more abundant and less toxic earth-abundant metals. nih.gov Research into heterogeneous catalysts is also crucial, as they offer easier separation and recyclability, reducing waste and cost.
Green Solvents: The replacement of conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a major goal. The development of synthetic protocols for aminobenzoic acid derivatives in aqueous media would represent a significant step towards sustainability. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting and optimizing the synthesis of this compound for flow chemistry systems is a promising avenue for industrial-scale production.
Energy Efficiency: Investigating energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com
| Synthetic Paradigm | Objective | Potential Advantages |
| Advanced Catalysis | Replace precious/toxic metal catalysts (e.g., Palladium, Copper) with earth-abundant alternatives (e.g., Iron, Manganese). | Lower cost, reduced toxicity, increased sustainability. |
| Green Solvents | Substitute volatile organic solvents with water, ionic liquids, or bio-solvents. | Reduced environmental impact, improved safety. |
| Flow Chemistry | Transition from batch production to continuous manufacturing. | Enhanced safety, better process control, higher yields, easier scalability. |
| Alternative Energy | Utilize microwave, ultrasonic, or mechanical energy to drive reactions. | Faster reaction rates, lower bulk temperatures, reduced energy consumption. |
Development of In-Situ Spectroscopic Probes for Reaction Monitoring and Control
The precise control of chemical reactions is paramount for ensuring high purity, yield, and safety. Process Analytical Technology (PAT) utilizes in-situ spectroscopic methods to monitor reactions in real-time, providing a deeper understanding of reaction kinetics and mechanisms. Future research should focus on applying these techniques to the synthesis involving this compound.
Emerging research directions include:
Real-Time Kinetic Analysis: Employing techniques like Raman or Fourier-transform infrared (FTIR) spectroscopy to continuously monitor the concentration of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions and preventing the formation of impurities.
Automated Process Control: Integrating spectroscopic probes with automated reactor systems. This would allow for the creation of self-optimizing processes where reaction parameters are adjusted in real-time based on spectroscopic feedback to maintain optimal conditions.
Crystallization Monitoring: Using tools like Focused Beam Reflectance Measurement (FBRM) to monitor the crystallization of the final hydrochloride salt, ensuring consistent particle size and morphology, which are critical properties for pharmaceutical applications.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| FTIR/Raman Spectroscopy | Vibrational modes of molecules, functional group changes. | Monitoring conversion of starting materials, identifying intermediates, endpoint detection. |
| UV-Vis Spectroscopy | Electronic transitions, changes in conjugation. | Tracking concentration of aromatic species. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and environment. | Mechanistic studies, identifying complex mixtures in real-time (requires flow NMR). |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
This compound is an ideal starting scaffold for generating large libraries of diverse molecules for drug discovery. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating these derivatives. mdpi.com
Future applications in this area involve:
Scaffold-Based Library Design: Using the aminobenzoic acid core to create focused libraries. The amino and carboxylic acid groups provide two distinct points for modification, while the bromine atom can be used for further cross-coupling reactions, creating a three-dimensional exploration of chemical space.
One-Bead, One-Compound (OBOC) Libraries: This technology allows for the synthesis of massive libraries where each bead holds a unique compound, facilitating rapid screening for binding to biological targets. nih.gov
Fragment-Based Drug Design (FBDD): The compound itself can be considered a fragment for screening against protein targets. Hits can then be elaborated by growing the molecule from its functional handles to improve potency and selectivity.
The combination of combinatorial chemistry with HTS provides a rapid and efficient tool for discovering new bioactive molecules. taylorandfrancis.com
| Modification Point | Reaction Type | Potential Functional Groups Introduced |
| Amine (NH2) | Amide coupling, Reductive amination | Diverse acyl groups, alkyl chains, heterocyclic rings |
| Carboxylic Acid (COOH) | Esterification, Amide coupling | Various alcohols, amines, amino acids |
| Bromine (Br) | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Aryl groups, heteroaryl groups, alkynes |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-build-test-learn cycle. ijpsjournal.comijhespub.org
Key future research directions include:
De Novo Molecular Design: Employing generative AI models to design novel derivatives of this compound with optimized properties. crimsonpublishers.comnih.gov These models can be trained to generate molecules with high predicted bioactivity, desirable ADME (absorption, distribution, metabolism, excretion) properties, and synthetic accessibility.
Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual derivatives before they are synthesized, saving time and resources.
Reaction Outcome Prediction: Using ML algorithms to predict the optimal reaction conditions (catalyst, solvent, temperature) for synthesizing derivatives, minimizing the need for extensive experimental optimization.
Retrosynthesis Planning: Implementing AI-powered retrosynthesis tools to identify the most efficient and cost-effective synthetic routes to complex target molecules starting from this compound.
| AI/ML Application | Goal | Example Tool/Technique |
| Generative Chemistry | Design novel molecules with desired properties. | Generative Adversarial Networks (GANs), Reinforcement Learning (RL). crimsonpublishers.comnih.gov |
| Property Prediction | Forecast bioactivity, toxicity, and physicochemical properties. | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs). ijpsjournal.com |
| Synthesis Planning | Predict reaction outcomes and design optimal synthetic routes. | Neural networks trained on reaction databases. |
Role in Advanced Photochemistry and Stimuli-Responsive Materials
The unique electronic properties of halogenated aromatic compounds open up possibilities in photochemistry and materials science. The structural features of this compound make it an intriguing candidate for these advanced applications.
Future research could explore:
Photochemical Reactions: Investigating the photochemical reactivity of the compound. The presence of the bromine atom and the aminobenzoic acid chromophore may lead to unique photoreactions upon UV irradiation, similar to how p-aminobenzoic acid (PABA) undergoes photodimerization and photooxidation. nih.gov This could be harnessed for applications in photolithography or photocleavable linkers.
Stimuli-Responsive Polymers: Incorporating the molecule as a monomer into polymers. The amino and carboxylic acid groups can impart pH-responsiveness, causing the material to swell, shrink, or degrade in response to changes in acidity. mdpi.com This is highly desirable for targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or specific cellular compartments. acs.org
Fluorescent Probes: Using the aminobenzoic acid scaffold, a known fluorophore, to develop novel sensors. Derivatives could be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions or biomolecules, enabling their use as diagnostic probes. nih.gov
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-amino-2-bromobenzoic acid hydrochloride?
The compound is typically synthesized via bromination of 4-aminobenzoic acid derivatives, followed by hydrochlorination. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of bromine and amino group positions.
- Mass Spectrometry (MS) : To verify molecular weight (252.50 g/mol) and purity .
- Elemental Analysis : To confirm stoichiometry (C₇H₇BrClNO₂) .
- Melting Point Determination : Reported values should align with literature data (e.g., 210–215°C for related brominated benzoic acids) .
Q. How does the solubility and stability of this compound vary under different experimental conditions?
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride moiety. Limited solubility in non-polar solvents .
- Stability : Degrades under prolonged exposure to light or elevated temperatures. Store at 2–8°C in airtight, light-resistant containers. Avoid aqueous solutions at extreme pH (hydrolysis risk) .
Q. What are the key impurities to monitor during synthesis, and how can they be identified?
Common impurities include:
- Unreacted starting materials : 4-Aminobenzoic acid (detectable via HPLC with UV detection at 207 nm) .
- Debrominated byproducts : Use LC-MS to identify lower molecular weight species .
- Oxidation products : Monitor via thin-layer chromatography (TLC) with iodine staining .
Advanced Questions
Q. How can synthesis be optimized to achieve >95% purity for this compound?
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side reactions (e.g., over-bromination) .
- Orthogonal Purification : Combine recrystallization (using ethanol/water mixtures) with column chromatography (silica gel, chloroform/methanol eluent) .
- In-line Monitoring : Use FT-IR to track bromination efficiency in real time .
Q. What analytical methodologies are recommended for assessing batch-to-batch consistency?
- HPLC-DAD :
- Column: C18 reverse-phase (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) .
- Mobile Phase: 0.03 M phosphate buffer (pH 3.0)/methanol (70:30 v/v) .
- Detection: UV at 207 nm (λₘₐₐ for brominated aromatics) .
Q. How does the bromine substituent influence interactions with biological targets?
- Hydrogen Bonding : The amino and carboxyl groups enable binding to enzymes (e.g., oxidoreductases) .
- Steric Effects : The bromine atom at the 2-position may hinder binding to flat active sites, as observed in similar halogenated benzoic acids .
- Electrophilic Reactivity : Bromine enhances electrophilic aromatic substitution potential, useful in synthesizing peptidomimetics .
Q. What role does this compound play in synthesizing complex molecules for medicinal chemistry?
- Intermediate for Functionalization : The bromine atom allows Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Peptidomimetic Backbone : Used to synthesize non-natural amino acids with enhanced metabolic stability .
- Co-crystal Engineering : Forms co-crystals with APIs to modulate solubility (e.g., with pyridoxine hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
